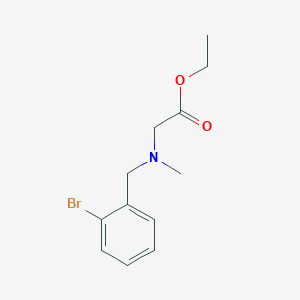
ethyl N-(2-bromobenzyl)-N-methylglycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-(2-bromobenzyl)-N-methylglycinate, commonly known as ethyl bromopyruvate (EBP), is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in cancer therapy. EBP is a derivative of pyruvic acid and has been found to exhibit strong anti-tumor activity in various cancer cell lines.
作用機序
The mechanism of action of ethyl N-(2-bromobenzyl)-N-methylglycinate involves the inhibition of LDH activity, which leads to a decrease in the production of ATP, the energy source for cancer cell growth. This results in the activation of the AMP-activated protein kinase (AMPK) pathway, which induces apoptosis in cancer cells. ethyl N-(2-bromobenzyl)-N-methylglycinate has also been found to inhibit the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, which further enhances the apoptotic effect.
Biochemical and Physiological Effects:
ethyl N-(2-bromobenzyl)-N-methylglycinate has been found to exhibit strong anti-tumor activity in various cancer cell lines such as breast cancer, lung cancer, pancreatic cancer, and liver cancer. It has also been found to have a low toxicity profile, making it a promising candidate for cancer therapy. ethyl N-(2-bromobenzyl)-N-methylglycinate has been shown to induce apoptosis in cancer cells by activating the AMPK pathway, inhibiting LDH activity, and inhibiting the expression of anti-apoptotic proteins.
実験室実験の利点と制限
One of the major advantages of ethyl N-(2-bromobenzyl)-N-methylglycinate is its low toxicity profile, which makes it a promising candidate for cancer therapy. ethyl N-(2-bromobenzyl)-N-methylglycinate has also been found to enhance the effectiveness of chemotherapy drugs, which could lead to better treatment outcomes for cancer patients. However, one of the limitations of ethyl N-(2-bromobenzyl)-N-methylglycinate is its low solubility in water, which could affect its bioavailability and limit its effectiveness in vivo.
将来の方向性
For research on ethyl N-(2-bromobenzyl)-N-methylglycinate include exploring its potential as a combination therapy, investigating its effects on cancer stem cells, and developing novel drug delivery systems.
合成法
Ethyl N-(2-bromobenzyl)-N-methylglycinate can be synthesized by the reaction of ethyl glycinate hydrochloride with 2-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in anhydrous dimethylformamide (DMF) at a temperature of 50-60°C for 24 hours. The resulting product is then purified by column chromatography using a solvent system of ethyl acetate and hexane.
科学的研究の応用
Ethyl N-(2-bromobenzyl)-N-methylglycinate has been extensively studied for its anti-tumor activity in various cancer cell lines. It has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. ethyl N-(2-bromobenzyl)-N-methylglycinate has also been shown to inhibit the activity of lactate dehydrogenase (LDH), an enzyme that is overexpressed in cancer cells and is involved in the production of energy for cancer cell growth. In addition, ethyl N-(2-bromobenzyl)-N-methylglycinate has been found to enhance the effectiveness of chemotherapy drugs such as cisplatin and doxorubicin.
特性
IUPAC Name |
ethyl 2-[(2-bromophenyl)methyl-methylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-3-16-12(15)9-14(2)8-10-6-4-5-7-11(10)13/h4-7H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYLQOSYCQLIFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)CC1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(2-bromophenyl)methyl-methylamino]acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(benzylamino)carbonyl]nicotinamide](/img/structure/B5855626.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5855636.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methoxyphenyl)amino]methylene}benzenesulfonamide](/img/structure/B5855645.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5855647.png)

![N-isopropyl-4-[3-oxo-3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5855650.png)

![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5855664.png)
![3-[5-(4-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5855684.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-methyl-4-nitrobenzamide](/img/structure/B5855688.png)

![methyl [4-(1-pyrrolidinylsulfonyl)phenoxy]acetate](/img/structure/B5855701.png)